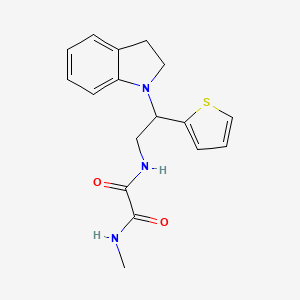
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H21N3O2S and a molecular weight of approximately 343.45 g/mol. Its structure includes an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity. The presence of these heterocycles enhances its interaction with various biological targets.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
- Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation, making them potential candidates for treating inflammatory diseases.
- Analgesic Properties : The analgesic effects observed in related compounds suggest their utility in pain management.
- Antioxidant Activity : The antioxidant properties may contribute to protective effects against oxidative stress-related conditions.
- Antitubercular Activity : Molecular docking studies have indicated potential interactions with proteins associated with tuberculosis, highlighting its relevance in infectious disease research.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several compounds similar to this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C18H21N3O2S | Anti-inflammatory |
| N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C22H20ClN3O2S | Antitubercular |
| N1-(4-methylphenyl)-N2-(indolin-3-yloxyacetyl)amide | C20H22N4O3 | Antioxidant |
The unique structure of this compound allows for diverse mechanisms of action. The indole and thiophene rings can participate in electrophilic aromatic substitution reactions, potentially modifying the compound's structure to enhance its biological properties. Additionally, the oxalamide group may facilitate interactions with specific biological targets.
Synthesis Methods
Several synthetic methodologies have been developed for the preparation of this compound. A notable approach involves a one-pot synthesis that simplifies the reaction process while achieving high yields. This method typically includes:
- Formation of Indole Derivative : Utilizing Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Thiophene Introduction : Achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, where thiophene boronic acid reacts with halogenated indole derivatives in the presence of a palladium catalyst.
- Final Assembly : The final product is obtained by condensing the indole and thiophene derivatives with oxalic acid or its derivatives.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound. For example:
- In Vivo Studies : Animal models have demonstrated significant anti-inflammatory effects when treated with this compound, suggesting its potential for therapeutic applications in chronic inflammatory conditions.
- Molecular Docking Simulations : These studies indicate strong binding affinities to targets involved in inflammation and infectious diseases, supporting further exploration into its clinical applications.
- Comparative Efficacy Trials : Trials comparing this compound with established anti-inflammatory agents have shown promising results, indicating comparable or superior efficacy.
Eigenschaften
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-18-16(21)17(22)19-11-14(15-7-4-10-23-15)20-9-8-12-5-2-3-6-13(12)20/h2-7,10,14H,8-9,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGWFWPZVMCFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














